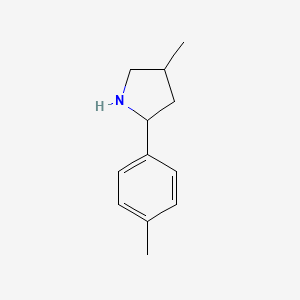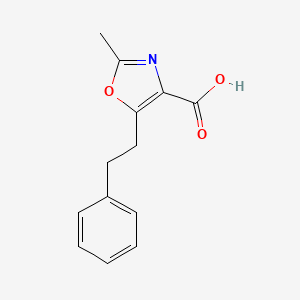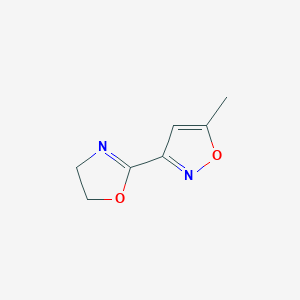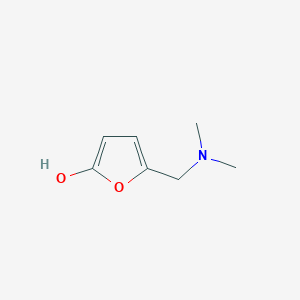
N-(4-Acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide: is a synthetic organic compound that features a combination of an acetamidophenyl group and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Acetamidophenyl Group: The acetamidophenyl group can be introduced through an amide bond formation reaction. This can be achieved by reacting 4-acetamidobenzoic acid with an appropriate amine derivative of the isoxazole ring.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamidophenyl moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Alcohol derivatives of the acetamidophenyl moiety.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, while the acetamidophenyl group can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
N-(4-Acetamidophenyl)-3-(isoxazol-5-yl)propanamide: Similar structure but with the isoxazole ring at a different position.
N-(4-Acetamidophenyl)-3-(pyrazol-4-yl)propanamide: Contains a pyrazole ring instead of an isoxazole ring.
N-(4-Acetamidophenyl)-3-(thiazol-4-yl)propanamide: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
N-(4-Acetamidophenyl)-3-(isoxazol-4-yl)propanamide is unique due to the specific positioning of the isoxazole ring, which can influence its chemical reactivity and biological activity. The combination of the acetamidophenyl group with the isoxazole ring provides a distinct set of properties that can be exploited in various applications.
特性
CAS番号 |
141501-31-7 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
N-(4-acetamidophenyl)-3-(1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C14H15N3O3/c1-10(18)16-12-3-5-13(6-4-12)17-14(19)7-2-11-8-15-20-9-11/h3-6,8-9H,2,7H2,1H3,(H,16,18)(H,17,19) |
InChIキー |
GJRDVJSDUCUMCM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=CON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)


![(Z)-2-(Prop-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12872699.png)

![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)

![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![5,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12872751.png)
![8-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12872761.png)
